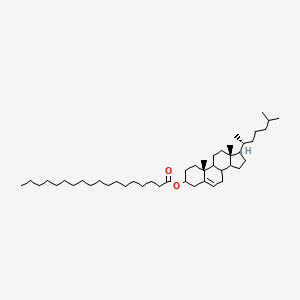
Cholesterylstearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholesteryl stearate is a chemical compound that belongs to the class of cholesteryl esters. It is formed by the esterification of cholesterol with stearic acid. The molecular formula of cholesteryl stearate is C45H80O2, and it has a molecular weight of 653.12 g/mol . This compound is commonly found in various biological systems and is known for its role in lipid metabolism and storage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cholesteryl stearate can be synthesized through the esterification of cholesterol with stearic acid. One common method involves the use of thionyl chloride as a catalyst. The reaction typically takes place under reflux conditions, where cholesterol and stearic acid are heated together in the presence of thionyl chloride to form cholesteryl stearate .
Industrial Production Methods
In industrial settings, cholesteryl stearate is produced through similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques helps in the large-scale production of cholesteryl stearate .
Análisis De Reacciones Químicas
Types of Reactions
Cholesteryl stearate undergoes various chemical reactions, including oxidation, hydrolysis, and transesterification.
Oxidation: Cholesteryl stearate can be oxidized to form cholesteryl hydroperoxides.
Hydrolysis: The ester bond in cholesteryl stearate can be hydrolyzed to yield cholesterol and stearic acid.
Transesterification: Cholesteryl stearate can undergo transesterification with other fatty acids to form different cholesteryl esters.
Common Reagents and Conditions
Oxidation: Oxygen, light, and sometimes metal catalysts.
Hydrolysis: Acidic or basic conditions, esterases.
Transesterification: Lipases, mild temperatures.
Major Products Formed
Oxidation: Cholesteryl hydroperoxides.
Hydrolysis: Cholesterol and stearic acid.
Transesterification: Different cholesteryl esters.
Aplicaciones Científicas De Investigación
Cholesteryl stearate has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Mecanismo De Acción
Cholesteryl stearate exerts its effects primarily through its role in lipid metabolism. It is stored in lipid droplets within cells and can be hydrolyzed to release cholesterol and stearic acid. Cholesterol is then utilized in various cellular processes, including membrane synthesis and hormone production . The esterification and hydrolysis of cholesteryl stearate are regulated by enzymes such as esterases and lipases .
Comparación Con Compuestos Similares
Cholesteryl stearate is similar to other cholesteryl esters, such as cholesteryl oleate, cholesteryl linoleate, and cholesteryl palmitate. These compounds differ in the fatty acid moiety esterified to cholesterol.
Cholesteryl oleate: Formed by the esterification of cholesterol with oleic acid.
Cholesteryl linoleate: Formed by the esterification of cholesterol with linoleic acid.
Cholesteryl palmitate: Formed by the esterification of cholesterol with palmitic acid.
Cholesteryl stearate is unique due to its specific fatty acid component, stearic acid, which influences its physical and chemical properties. For example, cholesteryl stearate has a higher melting point compared to cholesteryl oleate and cholesteryl linoleate .
Propiedades
Fórmula molecular |
C45H80O2 |
|---|---|
Peso molecular |
653.1 g/mol |
Nombre IUPAC |
[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate |
InChI |
InChI=1S/C45H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h26,35-36,38-42H,7-25,27-34H2,1-6H3/t36-,38?,39?,40-,41?,42?,44+,45-/m1/s1 |
Clave InChI |
XHRPOTDGOASDJS-QAYFBHNISA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC1CC[C@@]2(C3CC[C@@]4([C@H](CCC4C3CC=C2C1)[C@H](C)CCCC(C)C)C)C |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Hydroxy-6,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B13091634.png)
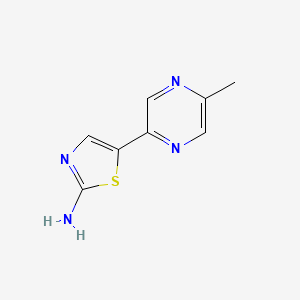
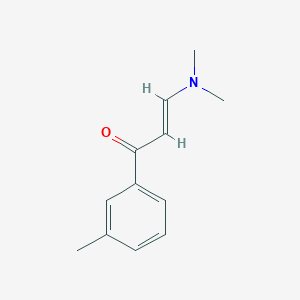
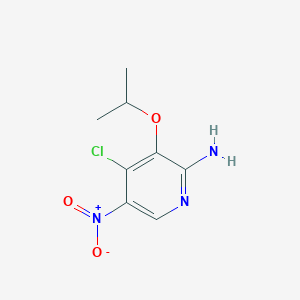

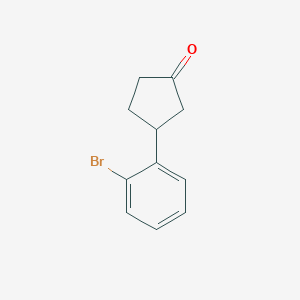

![7-(Benzyloxy)[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine](/img/structure/B13091661.png)

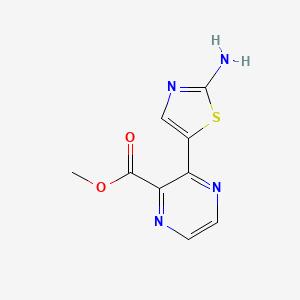


![{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}acetic acid](/img/structure/B13091699.png)
![[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] 2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B13091704.png)
